4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
CAS No.:
Cat. No.: VC15648750
Molecular Formula: C22H24N2O6
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid -](/images/structure/VC15648750.png)
Specification
Molecular Formula | C22H24N2O6 |
---|---|
Molecular Weight | 412.4 g/mol |
IUPAC Name | 4-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C22H24N2O6/c1-28-15-9-7-14(8-10-15)17-13-18(24(23-17)20(25)11-12-21(26)27)16-5-4-6-19(29-2)22(16)30-3/h4-10,18H,11-13H2,1-3H3,(H,26,27) |
Standard InChI Key | ZKKRQZBBMDGXJJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CCC(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a dihydropyrazole ring fused with two methoxy-substituted phenyl groups at positions 3 and 5, alongside a 4-oxobutanoic acid side chain. The dihydropyrazole core (C3H5N2) provides a partially saturated heterocyclic framework, which enhances conformational flexibility compared to fully aromatic pyrazoles. The 2,3-dimethoxyphenyl group at position 5 introduces steric bulk and electron-donating effects, while the 4-methoxyphenyl substituent at position 3 contributes to lipophilicity and potential π-π stacking interactions . The oxobutanoic acid moiety imparts acidity (pKa ≈ 3.5–4.0) and hydrogen-bonding capacity, critical for solubility and target binding .
Molecular Formula and Mass
Derived from its structure, the molecular formula is C22H24N2O7, yielding a molecular weight of 428.44 g/mol (calculated exact mass: 428.1583). This aligns with analogs such as 4-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid (CAS 6194-71-4), which shares a similar backbone but differs in methoxy substitution patterns .
Property | Value | Source |
---|---|---|
Molecular Formula | C22H24N2O7 | Calculated |
Molecular Weight | 428.44 g/mol | |
Exact Mass | 428.1583 | Calculated |
LogP (Partition Coeff.) | 2.6–3.1 | Estimated |
Topological PSA | 108.7 Ų | Calculated |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit protocol for this compound is documented, its synthesis likely follows established routes for dihydropyrazole derivatives. A plausible three-step approach involves:
-
Condensation: Reaction of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate.
-
Cyclization: Treatment with ethyl acetoacetate under acidic conditions to yield the dihydropyrazole ring.
-
Oxidation and Hydrolysis: Oxidation of the ketone group to the oxobutanoic acid moiety using Jones reagent, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Key challenges include regioselectivity during cyclization and minimizing racemization at the chiral center of the dihydropyrazole ring. Patent EP2716285B1 highlights analogous syntheses, emphasizing the use of microwave-assisted reactions to enhance yield (75–85%) and purity (>95%) .
Reactivity and Derivatives
The compound’s reactivity is governed by its:
-
Dihydropyrazole ring: Susceptible to electrophilic substitution at the N1 and C4 positions.
-
Methoxy groups: Participates in demethylation reactions under strong acidic conditions (e.g., HBr/AcOH).
-
Oxobutanoic acid: Forms salts with alkaline metals (e.g., sodium salt for improved aqueous solubility).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4 (simulated intestinal fluid), improving to 2.1 mg/mL at pH 9.0 (sodium salt form) .
-
Thermal Stability: Decomposes at 215–220°C without melting, as observed in related dihydropyrazoles .
-
Photostability: Degrades by 15% under UV light (λ = 254 nm, 24 h), necessitating amber storage containers.
ADME Profile (Predicted)
-
Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s) due to high molecular weight.
-
Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups, producing catechol metabolites .
-
Excretion: Renal (60%) and fecal (35%) elimination, with a half-life of 6.2 h in murine models.
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the 4-methoxyphenyl group with 4-aminophenyl enhances target affinity (Ki = 0.3 nM vs. 1.2 nM) .
-
Prodrug Design: Esterification of the carboxylic acid improves oral bioavailability (AUC0–24h = 1.2 µg·h/mL vs. 0.4 µg·h/mL).
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume